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molecular formula C9H18N2O3 B141567 tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate CAS No. 154656-94-7

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate

Cat. No. B141567
M. Wt: 202.25 g/mol
InChI Key: INNKXDJXQNXCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060585

Procedure details

BOC-β-alanine (0.50 g, 2.64 mmol) was dissolved in 4 mL DMF. Methylamine hydrochloride (198 mg, 2.93 mmol) and DMAP (427.2 mg, 3.50 mmol) were added, followed by EDCI (1.06 g, 5.53 mmol). After stirring at room temperature for 2 days the solvent was removed in a stream of nitrogen and the residue dried in vacuo. It was dissolved in 5 mL 1 M HCl, and the solution was extracted five times with ethyl acetate. The combined organic extracts were dried over MgSO4 and concentrated to yield 0.43 g (2.13 mmol, 81%) of BOC-β-alanine methylamide (14) as a white solid. mp. 117-118° C., 1H-NMR (300 MHz, CDCl3) δ 5.78 (b, NH), 5.15 (b, NH), 3.38 (q, J=6.1 Hz, 2 H), 2.78 (d, J=4.8 Hz, 3 H), 2.36 (t, J=6.1 Hz, 2 H), 1.40 (s, 9 H) 13C-NMR (75.5 MHz, CDCl3) δ 171.74 (C), 79.15 (C), 36.41 (CH2), 36.03 (CH2), 28.17 (3 CH3), 26.04 (CH3). ##STR27##
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
427.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl.CN.C[CH2:18][N:19]=C=NCCCN(C)C>CN(C=O)C.CN(C1C=CN=CC=1)C>[CH3:18][NH:19][C:11](=[O:13])[CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
198 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
427.2 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 days the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in 5 mL 1 M HCl
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted five times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CNC(CCNC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.13 mmol
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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